Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidine ring and a pyridazinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the pyridazinone moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For example, the use of tert-butyl chloroformate and appropriate base can facilitate the formation of the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Another compound with an azetidine ring, but lacking the pyridazinone moiety.
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]piperidine-1-carboxylate: A similar compound with a piperidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a pyridazinone moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-7-10(8-15)9-16-11(17)5-4-6-14-16/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCLQPVSRWGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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